molecular formula C13H11N B3050675 5,6-Dihydrophenanthridine CAS No. 27799-79-7

5,6-Dihydrophenanthridine

Cat. No. B3050675
CAS RN: 27799-79-7
M. Wt: 181.23 g/mol
InChI Key: YQQRKUQVFWYEPV-UHFFFAOYSA-N
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Description

5,6-Dihydrophenanthridines are common aza heterocycle frameworks of natural products and pharmaceuticals . They exhibit various biological activities including antibiotic, anti-inflammatory, and anticancer activity . More recently, studies have shown that 5,6-dihydrophenanthridine derivatives can interact tightly with SARS-CoV-2 nucleocapsid protein and inhibit the replication of SARS-CoV-2 in vitro .


Synthesis Analysis

The synthesis of 5,6-Dihydrophenanthridines has been achieved via palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reaction of two simple arenes . This approach features a broad substrate scope and good tolerance of functional groups, offering an efficient alternative synthesis route for important 5,6-dihydrophenanthridine compounds . Another method involves the preparation of 5,6-Dihydrophenanthridines from aryl amines via intramolecular addition to N-tethered arynes under mild conditions .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydrophenanthridine is C13H11N . It has an average mass of 181.233 Da and a monoisotopic mass of 181.089142 Da .


Chemical Reactions Analysis

The formation of the aryl−aryl bond of 5,6-dihydrophenanthridines is a key step in its chemical reactions . There are three main strategies to forge the aryl−aryl bond of 5,6-dihydrophenanthridines: (1) transition-metal-catalyzed cross-couplings of organometallic aryls with aryl halides; (2) annulation via benzyne intermediates; and (3) the direct arylation of nonactivated aryl C−H bonds with aryl halides .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Intramolecular Dehydrogenative Coupling : The synthesis of 5,6-Dihydrophenanthridines, which are pivotal in natural products and pharmaceuticals, can be achieved through palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling. This method features broad substrate scope and good tolerance of functional groups, offering an efficient alternative synthesis route for these compounds (Wang et al., 2023).
  • Synthesis via N,O-acetal TMS ethers : A high-yielding protocol for synthesizing 5,6-Dihydrophenanthridines involves sequential reduction-cyclization reaction of N-acylcarbamates via N,O-acetal TMS ethers as a stable N-acyliminium ion precursor (Lee et al., 2013).
  • Enantioselective Synthesis : An enantioselective synthesis approach for chiral 5,6-Dihydrophenanthridines has been developed, using organocatalytic modified Pictet-Spengler reaction of biphenyl-2-amines and aromatic aldehydes, achieving high yields and enantioselectivities (Wang et al., 2017).

Medicinal Chemistry and Biological Activity

  • Acetylcholinesterase Inhibitors : Secolycorines with a 5,6-dihydrophenanthridine skeleton, prepared from lycorine, exhibit potent inhibitory activity against acetylcholinesterase, surpassing the effectiveness of galanthamine (Lee et al., 2007).
  • Anticancer Properties : Phenanthridine derivatives, a class of nitrogenous heterocycles, show promise as anticancer agents. Chirally pure dihydropyrrolo[1,2-f]phenanthridines have demonstrated significant anticancer, antioxidant, and DNA cleavage activities in vitro, with compound 5g identified as a potential lead candidate for further testing (Azad et al., 2020).

Other Applications

  • Molecular Switch via pH- and Redox-Modulated Cyclization : The development of a switchable organic system involving phenanthridine-based heterocycles demonstrates the potential for "lockable" molecular switches controlled by pH and redox chemistry. This system exemplifies the versatility and potential of 5,6-Dihydrophenanthridine derivatives in molecular engineering (Richmond et al., 2008).

Mechanism of Action

While the exact mechanism of action of 5,6-Dihydrophenanthridine is not mentioned in the retrieved papers, it’s known that 5,6-dihydrophenanthridine derivatives can interact tightly with SARS-CoV-2 nucleocapsid protein and inhibit the replication of SARS-CoV-2 in vitro .

properties

IUPAC Name

5,6-dihydrophenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQRKUQVFWYEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277362
Record name 5,6-Dihydrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrophenanthridine

CAS RN

27799-79-7
Record name 5,6-Dihydrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 5,6-dihydro-phenanthridine (1k) was prepared using the following procedure: Into a 500 mL round bottom flask equipped with a magnetic stir bar and a reflux condensor was placed 6(5H)-Phenanthridinone (1000 mg, 5123 μmol), THF (250 mL) (fine suspension). The flask is sparged with nitrogen, 2M BH3-dimethylsulfide complex in THF (10 mL) is added. This is allowed to stir at reflux for 24 hours. TLC shows reaction still incomplete (1/1, ethyl acetate/heptane). Solvents removed under reduced pressure. Water (50 mL) and ethyl acetate (100 mL) added. The aqueous layer is separated with ethyl acetate (3×100 mL). The organic layers are combined, dried (sodium sulfate), solids removed by filtration, and the solvents removed under reduced pressure. This is purified by silica column chromatography using heptane to 50% ethylacetate in heptane. The best fractions are pooled and the solvents are removed under reduced pressure to afford an off-white solid (270 mg, Yield: 29%). LC-MS shows mass 182 (M+H)+.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
29%

Synthesis routes and methods II

Procedure details

The intermediate dihydrophenanthridine was prepared from 8-fluoro-6-methylphenanthridine, (Example 32, Method A, Step b, 2.00 g, 9.45 mmol), by treatment with sodium borohydride (1.79 g, 47.4 mmol) and trifluoroacetic acid (2.9 mL, 37.9 mmol) in tetrahydrofuran (38 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (2.9 mL, 21 mmol) and 3-methoxybenzenesulfonyl chloride (0.78 g, 3.8 mmol, 1.1 equivalents) in dichloromethane (5 mL) according to the procedure and in the same manner as described in Example 32, Method A, Step d. The crude product was purified by re-crystallization from a mixture of ethyl acetate-hexane to yield 8-fluoro-5-[(3-methoxyphenyl)sulfonyl]-6-methyl-5,6-dihydrophenanthridine as a homogeneous solid (1.02 g, 78% from the dihydrophenanthridine), m.p. 130-131° C.;
Name
8-fluoro-6-methylphenanthridine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The intermediate dihydrophenanthridine was prepared from 6-ethyl-8-fluorophenanthridine (1.10 g, 4.88 mmol) by treatment with sodium borohydride (1.11 g, 29.3 mmol) and trifluoroacetic acid (1.50 mL, 19.5 mmol) in tetrahydrofuran (18 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (4.1 mL, 29.3 mmol) and 4-methoxybenzenesulfonyl chloride (1.11 g, 5.37 mmol) in dichloromethane (5 mL) according to the procedure and in the same manner as described in Example 32, Method A, Step d. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:9 to 3:7 gradient), to yield 6-ethyl-8-fluoro-5-[(4-methoxyphenyl)sulfonyl]-5,6-dihydrophenanthridine as a homogeneous, white, crystalline, solid (1.67 g, 87%), m.p. 153-156° C.;
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The intermediate dihydrophenanthridine was prepared from 6-ethyl-8-fluorophenanthridine, (Example 40, Step b, 0.40 g, 1.8 mmol), by treatment with sodium borohydride (0.40 g, 10.6 mmol) and trifluoroacetic acid (0.55 mL, 7.1 mmol) in tetrahydrofuran (7 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (0.9 mL, 6.4 mmol) and 3-chloro-4-methoxybenzenesulfonyl chloride (0.51 g, 2.1 mmol, 2.1 equivalents) in dichloromethane (5 mL), according to the procedure and in the same manner as described in Example 32, Method A, Step d, to afford 6-ethyl-8-fluoro-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-5,6-dihydrophenanthridine as a crude product, which was utilized without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

The intermediate dihydrophenanthridine was prepared from 7-methoxy-6-methylphenanthridine, (Example 36, Step b, 0.61 g, 2.7 mmol), by treatement with sodium borohydride (0.62 g, 16 mmol) and trifluoroacetic acid (0.84 mL, 10.8 mmol) in tetrahydrofuran (12 mL). In a separate, second step, the dihydrophenanthridine was treated with triethylamine (0.77 mL, 5.5 mmol) and 4-methoxybenzenesulfonyl chloride (0.57 g, 2.8 mmol, 2 equivalents) in dichloromethane (3 mL) according to the procedure and in the same manner as described in Example 32, Method A, Step d. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:9 to 1:4 gradient), to yield 7-methoxy-5-[(4-methoxyphenyl)sulfonyl]-6-methyl-5,6-dihydrophenanthridine as a white solid (0.17 g, 33% from the dihydrophenanthridine);
Name
7-methoxy-6-methylphenanthridine
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrophenanthridine
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Reactant of Route 5
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Reactant of Route 6
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